![molecular formula C27H26N4O3S3 B11034761 8-methoxy-4,4-dimethyl-3'-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11034761.png)
8-methoxy-4,4-dimethyl-3'-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
8-METHOXY-4,4-DIMETHYL-3’-(4-METHYLPHENYL)-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route may include:
Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the spirothiazolidine moiety: This step often involves the reaction of the pyrroloquinoline intermediate with a thiazolidine derivative.
Functional group modifications:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.
Reduction: The thiadiazole and thiazolidine moieties can be reduced to their corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, depending on the nature of the target.
Comparison with Similar Compounds
Similar compounds include other spiro compounds with pyrroloquinoline and thiazolidine cores. What sets this compound apart is the specific combination of functional groups, which can impart unique properties and reactivity. Examples of similar compounds include:
Spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-thiazolidine] derivatives: These compounds share the core structure but differ in their functional groups.
Thiadiazole-containing spiro compounds: These compounds have similar thiadiazole moieties but different core structures.
Properties
Molecular Formula |
C27H26N4O3S3 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
6'-methoxy-11',11'-dimethyl-3-(4-methylphenyl)-9'-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C27H26N4O3S3/c1-15-6-8-18(9-7-15)30-22(32)14-36-27(30)21-11-19(34-5)10-20-17(13-35-25-29-28-16(2)37-25)12-26(3,4)31(23(20)21)24(27)33/h6-12H,13-14H2,1-5H3 |
InChI Key |
VPGCFPMKHNWMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC(=CC5=C4N(C3=O)C(C=C5CSC6=NN=C(S6)C)(C)C)OC |
Origin of Product |
United States |
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